![molecular formula C17H25NO2 B5873999 N-cyclooctyl-2-(2-methylphenoxy)acetamide](/img/structure/B5873999.png)
N-cyclooctyl-2-(2-methylphenoxy)acetamide
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Overview
Description
N-cyclooctyl-2-(2-methylphenoxy)acetamide, also known as KPP-50, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their ability to modulate the endocannabinoid system.
Mechanism of Action
N-cyclooctyl-2-(2-methylphenoxy)acetamide acts as an inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, N-cyclooctyl-2-(2-methylphenoxy)acetamide increases the levels of endocannabinoids in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
The increased levels of endocannabinoids resulting from FAAH inhibition by N-cyclooctyl-2-(2-methylphenoxy)acetamide can have various physiological effects. These include analgesia, anti-inflammatory effects, and modulation of anxiety and depression-like behaviors. Additionally, N-cyclooctyl-2-(2-methylphenoxy)acetamide has been shown to reduce drug-seeking behavior in animal models, indicating its potential as a treatment for drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclooctyl-2-(2-methylphenoxy)acetamide is its specificity for FAAH inhibition, which allows for targeted modulation of the endocannabinoid system. However, one limitation is its relatively low potency compared to other FAAH inhibitors, which may require higher doses for therapeutic effects.
Future Directions
There are several future directions for research on N-cyclooctyl-2-(2-methylphenoxy)acetamide. One area of interest is its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications in various disease states. Finally, the development of more potent and selective FAAH inhibitors may enhance the therapeutic potential of this class of compounds.
Synthesis Methods
The synthesis of N-cyclooctyl-2-(2-methylphenoxy)acetamide involves the reaction of cyclooctylamine with 2-(2-methylphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
N-cyclooctyl-2-(2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. It has also been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
N-cyclooctyl-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-14-9-7-8-12-16(14)20-13-17(19)18-15-10-5-3-2-4-6-11-15/h7-9,12,15H,2-6,10-11,13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVLFOTVBQJILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727346 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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